molecular formula C22H31O3P B1588780 Isodecyl diphenyl phosphite CAS No. 26544-23-0

Isodecyl diphenyl phosphite

Cat. No.: B1588780
CAS No.: 26544-23-0
M. Wt: 374.5 g/mol
InChI Key: ADRNSOYXKABLGT-UHFFFAOYSA-N
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Description

Isodecyl diphenyl phosphite is an organophosphorus compound widely used as a stabilizer in various polymer applications. It is known for its ability to protect polymers from degradation caused by heat and light, thereby extending their service life. This compound is particularly valued in the plastics industry for its effectiveness in maintaining the transparency and initial color of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isodecyl diphenyl phosphite is typically synthesized through the reaction of isodecyl alcohol with diphenyl phosphite. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as:

C10H21OH+(C6H5O)2PC10H21O(C6H5O)2P+H2O\text{C}_{10}\text{H}_{21}\text{OH} + (\text{C}_6\text{H}_5\text{O})_2\text{P} \rightarrow \text{C}_{10}\text{H}_{21}\text{O}(\text{C}_6\text{H}_5\text{O})_2\text{P} + \text{H}_2\text{O} C10​H21​OH+(C6​H5​O)2​P→C10​H21​O(C6​H5​O)2​P+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to achieve maximum efficiency and minimal waste. The product is then purified through distillation or other separation techniques to obtain the desired quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form isodecyl diphenyl phosphate. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce isodecyl alcohol and diphenyl phosphoric acid.

    Substitution: The compound can participate in substitution reactions where the isodecyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

    Substitution Reagents: Alkyl or aryl halides.

Major Products:

    Oxidation: Isodecyl diphenyl phosphate.

    Hydrolysis: Isodecyl alcohol and diphenyl phosphoric acid.

    Substitution: Various alkyl or aryl diphenyl phosphites.

Scientific Research Applications

Isodecyl diphenyl phosphite has a wide range of applications in scientific research and industry:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.

    Biology: Investigated for its potential use in biological systems as a stabilizer for biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its stabilizing properties.

    Industry: Widely used in the plastics industry to enhance the durability and longevity of plastic products.

Mechanism of Action

The primary mechanism by which isodecyl diphenyl phosphite exerts its effects is through the stabilization of polymers. It acts as a secondary antioxidant, interacting with free radicals and other reactive species to prevent the degradation of polymer chains. This stabilization process involves the donation of hydrogen atoms to neutralize free radicals, thereby protecting the polymer from oxidative damage.

Comparison with Similar Compounds

Isodecyl diphenyl phosphite is unique in its balance of molecular weight and stabilizing efficiency. Similar compounds include:

    2-ethylhexyl diphenyl phosphite: Known for its high phosphorus content and low molecular weight.

    Phenyl diisodecyl phosphite: Characterized by its high molecular weight and effectiveness in stabilizing polymers.

    Triisodecyl phosphite: Noted for its low molecular weight and high phosphorus content.

Compared to these compounds, this compound offers an intermediate molecular weight and a good balance of stabilizing properties, making it a versatile choice for various applications.

Properties

IUPAC Name

8-methylnonyl diphenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31O3P/c1-20(2)14-8-4-3-5-13-19-23-26(24-21-15-9-6-10-16-21)25-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRNSOYXKABLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883110
Record name 8-Methylnonyl diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, isodecyl diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

26544-23-0, 4169-11-3
Record name Diphenyl isodecyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, isodecyl diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Methylnonyl diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isodecyl diphenyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYL ISODECYL PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQ9I1429A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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